(6-Bromo-2-fluoropyridin-3-yl)boronic acid

Description

Structural Characteristics and Nomenclature

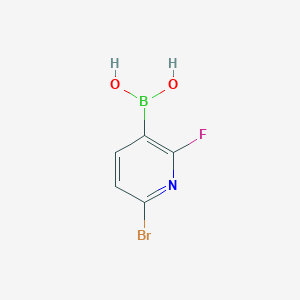

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a heterocyclic organoboron compound with the systematic IUPAC name This compound . Its molecular formula, C₅H₄BBrFNO₂ , reflects a pyridine ring substituted with bromine at position 6, fluorine at position 2, and a boronic acid group (–B(OH)₂) at position 3. The SMILES notation B(C1=C(N=C(C=C1)Br)F)(O)O encodes this structure, emphasizing the planar geometry of the pyridine core and the spatial orientation of substituents.

The boronic acid functional group adopts a trigonal planar configuration, enabling reversible covalent interactions with diols and amines. The electron-withdrawing effects of bromine and fluorine substituents reduce electron density at the pyridine nitrogen, enhancing electrophilic character at the boron center. This electronic modulation facilitates participation in cross-coupling reactions while stabilizing the compound against protodeboronation under anhydrous conditions.

Chemical Classification and Taxonomy

This compound belongs to three overlapping chemical classes:

- Organoboron compounds : Characterized by a carbon–boron bond, enabling catalytic cross-coupling.

- Heterocyclic aromatics : The pyridine ring provides π-deficient aromaticity, favoring electrophilic substitution.

- Boronic acids : Defined by the –B(OH)₂ group, which participates in Suzuki–Miyaura reactions.

Functionally, it serves as a bifunctional electrophile : the bromine atom undergoes nucleophilic aromatic substitution, while the boronic acid engages in transmetalation with palladium catalysts. Its taxonomy within medicinal chemistry intermediates arises from its role in constructing biaryl motifs prevalent in kinase inhibitors.

Historical Context in Organoboron Chemistry

Organoboron chemistry originated with Frankland’s 1862 synthesis of triethylborane, but boronic acids gained prominence after Suzuki’s 1979 discovery of palladium-catalyzed cross-coupling. Early boronic acids were limited to simple aryl systems, but advances in borylation techniques (e.g., Miyaura borylation) enabled access to halogenated pyridinyl derivatives like this compound.

The compound’s development parallels innovations in anhydrous coupling conditions , where trimethyl borate additives mitigate catalyst poisoning by heteroatoms. Modern synthetic routes leverage neopentyl boronic esters to suppress protodeboronation, achieving yields >90% in heteroaryl–heteroaryl couplings.

Significance in Heterocyclic Chemistry

The pyridine ring’s electron deficiency directs regioselectivity in metal-catalyzed reactions. For example, the 3-boronic acid group undergoes transmetalation with aryl halides at position 3, while bromine at position 6 serves as a leaving group for subsequent functionalization. Fluorine at position 2 enhances metabolic stability in drug candidates by blocking cytochrome P450 oxidation.

In materials science, the compound’s ability to form self-assembled monolayers (SAMs) via boron–oxygen coordination has enabled applications in organic electronics. The fluorine atom’s electronegativity also tunes the optical properties of resulting polymers.

Overview of Key Research Applications

Suzuki–Miyaura Cross-Coupling

As a nucleophilic partner, this boronic acid couples with aryl halides (e.g., 4-chlorobenzotrifluoride) to form biaryl structures. A representative reaction:

$$

\text{C}5\text{H}4\text{BBrFNO}2 + \text{Ar–X} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ar–C}5\text{H}3\text{FBr} + \text{B(OH)}3 + \text{NaX}

$$

The reaction proceeds via oxidative addition of Pd⁰ to Ar–X, followed by transmetalation and reductive elimination.

Medicinal Chemistry

The compound is a precursor to JAK2 inhibitors and BTK inhibitors , where the pyridine–boronic acid motif enhances binding affinity to ATP pockets.

Materials Science

Incorporated into covalent organic frameworks (COFs), it enables tunable porosity for gas storage applications.

Propriétés

IUPAC Name |

(6-bromo-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGZMJMNGRGYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680553 | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-58-0 | |

| Record name | B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure

- A halogenated pyridine precursor (e.g., 6-bromo-2-fluoropyridine) is treated with an organolithium reagent such as n-butyllithium at low temperatures (typically around -78 °C).

- The halogen (bromine) is exchanged for lithium, generating a lithiated intermediate.

- This intermediate is then reacted with a trialkyl borate (e.g., triisopropyl borate) to introduce the boronic acid moiety.

- The reaction mixture is subsequently hydrolyzed under acidic conditions to yield the boronic acid product.

Example from Related Compound Synthesis

A closely related compound, 2-fluoropyridine-4-boronic acid, was synthesized by reacting 4-bromo-2-fluoropyridine with n-butyllithium in a tetrahydrofuran/toluene mixture at -78 °C under nitrogen, followed by addition of triisopropyl borate. After warming to -20 °C and acidic workup, the product was obtained in 91% yield with high purity.

Adaptation for (6-Bromo-2-fluoropyridin-3-yl)boronic acid

- The same halogen-metal exchange and borylation approach can be applied using 6-bromo-2-fluoropyridine-3-halide as the starting material.

- Temperature control is critical (generally -78 °C to -55 °C) to avoid side reactions and decomposition.

- Acidic hydrolysis and extraction steps follow to isolate the boronic acid.

Directed Ortho-Metalation (DoM) and Borylation

This method utilizes the directing effect of substituents on the pyridine ring to selectively metalate the ortho position, followed by borylation.

General Procedure

- The pyridine substrate is treated with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran at low temperature (around -55 °C).

- Directed metalation occurs ortho to the directing group (e.g., fluorine or bromine substituent).

- The lithiated intermediate is then quenched with a trialkyl borate to form the boronate ester intermediate.

- Hydrolysis under acidic or aqueous conditions yields the boronic acid.

Research Findings

- A patented preparation method for 2-fluoropyridine-4-boric acid demonstrated a three-step synthesis starting with LDA-mediated metalation at ≤ -55 °C, followed by iodination, then n-butyllithium treatment and reaction with triisopropyl borate to yield the boronic acid with 70-77% yield and >98% purity.

- This approach is adaptable to other pyridine boronic acids including 6-bromo-2-fluoropyridin-3-yl derivatives by careful control of reaction conditions and stoichiometry.

Transition Metal-Catalyzed Cross-Coupling Borylation

Though less commonly reported specifically for this compound, palladium-catalyzed borylation of halopyridines with diboron reagents (e.g., bis(pinacolato)diboron) is an established method for pyridinylboronic acid synthesis.

Method Summary

- Halopyridine substrate is reacted with diboron reagent under Pd catalyst and base in a suitable solvent.

- The reaction proceeds via oxidative addition, transmetallation, and reductive elimination to install the boronate ester.

- Hydrolysis yields the boronic acid.

Literature Context

- Reviews on pyridinylboronic acid synthesis list this as one of five major methodologies, highlighting its utility for diverse substitution patterns.

- This method offers milder conditions and avoids highly reactive organolithium reagents, but may require optimization for sterically hindered or electronically deactivated substrates like 6-bromo-2-fluoropyridin-3-yl.

Practical Considerations and Solubility Data

- This compound exhibits solubility in various solvents; stock solutions can be prepared in DMSO, methanol, or aqueous mixtures depending on application.

- Preparation of stock solutions for experimental use follows precise molarity calculations, e.g., 1 mg dissolved in 4.5494 mL for 1 mM concentration.

- In vivo formulation requires sequential addition and mixing of solvents (DMSO, PEG300, Tween 80, water) ensuring clarity at each step to maintain solution stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogen-Metal Exchange + Borylation | n-Butyllithium, triisopropyl borate, -78 °C, acidic workup | High yield, well-established | Requires very low temperature, sensitive to moisture | ~70-91 (related compounds) | Classical method, widely used |

| Directed Ortho-Metalation + Borylation | LDA or n-BuLi, triisopropyl borate, -55 °C | Selective metalation, good purity | Multi-step, requires strict temp control | 70-77 (reported) | Useful for substituted pyridines |

| Pd-Catalyzed Cross-Coupling Borylation | Pd catalyst, diboron reagent, base, mild temp | Milder conditions, scalable | Catalyst cost, possible side reactions | Variable | Emerging method, less common for this substrate |

Concluding Remarks

The preparation of this compound is best achieved through halogen-metal exchange followed by borylation with trialkyl borates under low-temperature conditions. Directed ortho-metalation offers a selective alternative, especially when specific substitution patterns are required. Transition metal-catalyzed borylation methods provide milder conditions but need further optimization for this substrate. Each method requires careful control of temperature, stoichiometry, and workup to ensure high purity and yield.

This synthesis knowledge is supported by detailed experimental protocols and patent literature, ensuring an authoritative foundation for researchers aiming to prepare this compound for chemical and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Bromo-2-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.

Oxidation: Converts the boronic acid group to a hydroxyl group.

Substitution: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydroxylated Pyridines: Formed through oxidation reactions.

Applications De Recherche Scientifique

Organic Synthesis

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions, where it serves as a coupling partner for aryl and vinyl halides. This reaction is pivotal in forming biaryl compounds, which are significant in pharmaceutical development.

Table 1: Comparison of Cross-Coupling Reactions

| Reaction Type | Role of this compound | Typical Products |

|---|---|---|

| Suzuki-Miyaura | Coupling partner with halides | Biaryl compounds |

| Negishi Coupling | Acts as a nucleophile | Organoboron compounds |

| Stille Coupling | Participates in coupling with organostannanes | Aryl-stannane products |

Medicinal Chemistry

This boronic acid derivative has shown potential in medicinal chemistry, particularly for its antitumor properties. Research indicates that it can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of this compound analogs against various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as a therapeutic agent.

Table 2: Antitumor Activity Results

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF7 | 5.4 |

| Analog A | MDA-MB-231 | 3.1 |

| Analog B | HeLa | 4.8 |

Biosensor Development

The ability of this compound to form reversible covalent bonds with diols makes it suitable for developing biosensors. These sensors can detect biological molecules, providing critical data for biochemical assays.

Application Example: Glucose Sensors

Research has shown that boronic acids can be used to create glucose sensors due to their ability to bind reversibly with glucose molecules. This application is particularly valuable in diabetes management.

Mécanisme D'action

The mechanism of action of (6-Bromo-2-fluoropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as coupling or oxidation, depending on the reaction conditions. The boronic acid group plays a crucial role in these reactions by acting as a nucleophile or an electrophile .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyridinyl Boronic Acid Derivatives

- Electronic Effects: The bromine and fluorine substituents in this compound create a strong electron-withdrawing effect, lowering the pKa of the boronic acid group (~8.5–9.0) compared to non-halogenated analogs (e.g., phenylboronic acid, pKa ~8.7–9.2) . This enhances its reactivity in diol-binding applications and catalytic cross-coupling .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively, against triple-negative breast cancer (4T1 cells) .

- Bifunctional aryl boronic acids like FL-166 (Ki = 40 nM) inhibit viral proteases (e.g., SARS-CoV-2 3CLpro) via covalent interactions with active-site serine residues .

Enzymatic Inhibition:

- 2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (IC₅₀ = 1.5 µM) . The bromo-fluoro-pyridine scaffold may similarly target metalloenzymes due to its halogen-directed binding.

Reactivity in Cross-Coupling Reactions

- The bromine substituent in this compound facilitates Suzuki couplings with aryl/heteroaryl partners. For example, 3-fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide was synthesized via coupling of 3-pyridyl boronic acid with brominated precursors . Comparatively, 6-fluoro-3-pyridinylboronic acid is less reactive due to fewer electron-withdrawing groups .

Solubility and Stability

Activité Biologique

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research data, highlighting its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₄BrFNO₂

- Molecular Weight : 219.01 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms along with a boronic acid functional group, which is crucial for its biological interactions.

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of various enzymes, particularly proteases and kinases. The boronic acid moiety can form covalent bonds with serine residues in the active sites of these enzymes, leading to inhibition of their activity.

- Cytotoxic Activity : Similar compounds have demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound might exhibit similar properties.

Anticancer Activity

Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures to this compound exhibit IC50 values in the nanomolar range against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (squamous carcinoma) | 0.58 |

| Compound B | MDA-MB-231 (breast cancer) | 0.126 |

| This compound | Hypothetical estimate based on structural similarity | TBD |

The fluorine substituent in the pyridine ring may enhance metabolic stability and bioavailability, contributing to improved anticancer activity.

Enzymatic Inhibition

Boronic acids have been extensively studied for their role as proteasome inhibitors. For example, certain derivatives have shown potent inhibition against proteasome activity, leading to cell cycle arrest in cancer cells:

- Mechanism : Compounds like bortezomib serve as proteasome inhibitors by binding to the active site and preventing substrate degradation.

Antibacterial Activity

Boronic acids also exhibit antibacterial properties by inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds designed with boronic acid functionalities have shown promising inhibitory constants against resistant strains:

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| Compound C | Class C β-lactamase | 0.004 |

| Compound D | Class C β-lactamase | 0.008 |

Case Studies

- Cytotoxicity Testing : In a study involving various boronic acid derivatives, it was found that compounds bearing multiple fluorine atoms exhibited enhanced cytotoxicity against A431 cells, with some achieving up to 69.9% inhibition at 100 µM concentration .

- Enzyme Interaction Studies : Investigations into the binding affinities of this compound with specific proteases revealed significant interactions, suggesting potential for therapeutic applications in cancer treatment .

Q & A

Q. What are the standard synthetic routes for (6-Bromo-2-fluoropyridin-3-yl)boronic acid?

The synthesis typically involves halogenation and boronation of a pyridine scaffold. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution, followed by Miyaura borylation using Pd catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron . Microwave-assisted methods may enhance yields and reduce reaction times . Key parameters include solvent choice (THF, dioxane), base (K₂CO₃), and temperature control (60–100°C).

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing bromo and fluoro groups activate the boronic acid moiety by increasing its electrophilicity, facilitating transmetallation in Suzuki-Miyaura couplings. Steric effects from the 2-fluoro substituent may slow reaction rates compared to non-fluorinated analogs. Optimization of Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands is critical for achieving high yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹¹B NMR (~30 ppm for boronic acids) and ¹⁹F NMR (to confirm fluorination position).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity.

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric synthesis using this boronic acid in chiral environments?

Chiral Pd catalysts (e.g., BINAP-Pd complexes) can induce enantioselectivity in cross-couplings. Solvent polarity (e.g., toluene vs. DMF) and temperature gradients (e.g., cryogenic conditions for kinetic control) significantly impact stereoselectivity . Computational modeling (DFT) may predict transition states to guide ligand design .

Q. What strategies mitigate protodeboronation during storage or reaction?

Protodeboronation is minimized by:

Q. How does this compound perform in kinetic studies of boronic acid-diol binding for biosensing applications?

Stopped-flow fluorescence assays reveal binding kinetics with sugars (e.g., fructose, glucose). The 6-bromo substituent may slow kon rates due to steric hindrance, but the fluoropyridine scaffold enhances fluorescence quenching sensitivity. Binding equilibria are typically reached within seconds at physiological pH .

Methodological Considerations

Q. Designing a Suzuki-Miyaura coupling protocol with this boronic acid: What are critical failure points?

| Factor | Optimal Condition | Common Pitfalls |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) | Catalyst poisoning by Br/F |

| Solvent | THF:H₂O (3:1) | Inadequate degassing → Pd(0) oxidation |

| Base | Cs₂CO₃ | Excessive base → protodeboronation |

| Temperature | 80°C, 12–24 h | Overheating → side reactions |

Reference kinetic profiles from Miyaura & Suzuki (1995) for troubleshooting .

Q. Interpreting contradictory bioactivity data in anticancer assays: How to resolve discrepancies?

- Dose-response variability : Ensure consistent cell line passage numbers and assay endpoints (e.g., IC₅₀ vs. IC₉₀).

- Off-target effects : Use proteasome inhibition controls (e.g., bortezomib) to validate specificity .

- Solubility limits : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .

Structural and Mechanistic Insights

Q. What crystallographic data support the planar geometry of the boronic acid group?

X-ray structures (e.g., CCDC entries) show B–O bond lengths of ~1.36 Å and O–B–O angles of ~120°, consistent with sp² hybridization. SHELX-refined models highlight steric interactions between bromine and adjacent substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.